molecular formula C15H11BrClN3OS B2904744 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 537016-66-3

4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2904744
CAS No.: 537016-66-3
M. Wt: 396.69
InChI Key: NZCPKPRXOSFOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a chemical compound of significant interest in scientific research, primarily due to its 1,2,4-triazole core, a privileged scaffold in medicinal chemistry and material science . The 1,2,4-triazole pharmacophore is known for its versatile interactions with biological targets, contributing to a wide spectrum of pharmacological activities observed in its derivative compounds . Researchers investigating antifungal agents will find value in this structure, as many established antifungal drugs (e.g., fluconazole, voriconazole) and numerous experimental compounds feature the 1,2,4-triazole moiety, which often acts by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a key component in fungal ergosterol biosynthesis . Beyond antimicrobial applications, derivatives of 1,2,4-triazole have demonstrated substantial potential in central nervous system research, showing notable anticonvulsant and antiepileptic activities in pre-clinical models such as the mouse maximal electroshock-induced seizure model . The structure-activity relationship (SAR) of similar compounds indicates that the presence of halogenated aryl rings, such as the bromophenyl and chlorophenoxy groups in this molecule, is frequently associated with enhanced biological potency and improved pharmacokinetic properties . Furthermore, the 1,2,4-triazole scaffold is also being explored in material science for its potential non-linear optical (NLO) properties, which could be relevant for the development of new optoelectronic materials . This product is intended for research purposes only in these and other exploratory areas.

Properties

IUPAC Name

4-(4-bromophenyl)-3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3OS/c16-10-1-5-12(6-2-10)20-14(18-19-15(20)22)9-21-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCPKPRXOSFOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)COC3=CC=C(C=C3)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in antifungal and antibacterial applications. The triazole ring system is known for its pharmacological significance due to its ability to interact with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C13H10BrClN2OSC_{13}H_{10}BrClN_2OS, characterized by the presence of a bromophenyl group, a chlorophenoxy group, and a thiol functionality. The compound exhibits tautomerism between the thiol form and the thione form, influencing its biological activity.

Synthesis

Recent studies have focused on synthesizing derivatives of triazole compounds through various methods, including S-alkylation reactions. For instance, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was synthesized using cesium carbonate in DMF followed by purification techniques such as recrystallization .

Antifungal Activity

  • Mechanism of Action : Triazoles primarily function as antifungal agents by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death .
  • Efficacy Against Fungal Strains : The compound has been tested against various fungal pathogens. For example, derivatives containing similar structures have shown promising results against Candida albicans and Aspergillus fumigatus, with minimal inhibitory concentrations (MIC) ranging from 0.0156 to 2.0 µg/mL . The introduction of halogen substituents like bromine and chlorine has been linked to enhanced antifungal potency.
  • Case Studies : In a comparative study of several triazole derivatives, those with para-substituted phenyl groups demonstrated superior antifungal activity compared to their unsubstituted counterparts . This suggests that the specific arrangement of substituents on the triazole ring significantly influences biological efficacy.

Antibacterial Activity

  • Broad-Spectrum Activity : Triazoles have also been evaluated for their antibacterial properties. Research indicates that compounds with similar structural motifs exhibit activity against both Gram-positive and Gram-negative bacteria .
  • Resistance Mechanism : The rise of antibiotic-resistant strains necessitates the development of new antibacterial agents. Triazoles have shown potential in overcoming resistance mechanisms due to their unique action pathways that differ from conventional antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize that modifications on the triazole ring can lead to significant changes in biological activity. For instance:

  • Compounds with electron-withdrawing groups at specific positions have shown enhanced antifungal potency.
  • The presence of halogen atoms (e.g., Br and Cl) generally increases interaction with biological targets .

Data Summary

Compound NameAntifungal Activity (MIC µg/mL)Antibacterial Activity (MIC µg/mL)Notable Substituents
Triazole A0.25 (against A. fumigatus)0.5 (against E. coli)4-Bromophenyl
Triazole B0.5 (against C. albicans)1.0 (against S. aureus)4-Chlorophenoxy
Triazole C0.0156 (broad spectrum)0.125 (against resistant strains)Various halogens

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Triazole-thiol derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis based on substituent groups and functional outcomes:

Table 1: Key Triazole-Thiol Derivatives and Their Properties
Compound Name Substituents (Position 4 & 5) Yield (%) Melting Point (°C) Key Activities/Applications References
4-(4-Bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol 4-Bromophenyl, 5-(4-chlorophenoxymethyl) N/A N/A Antimicrobial, Anticonvulsant
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylideneamino, 5-(4-nitrophenyl) N/A N/A Antimicrobial, Antifungal
4-((4-Methoxybenzylidene)amino)-5-((naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole-3-thiol 4-Methoxybenzylideneamino, 5-(naphthyloxymethyl) 80 177–178 Anticancer (HepG2 cell line)
5-(3-Chlorophenyl)-4-((2,5-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(2,5-Dimethoxybenzylidene), 5-(3-chlorophenyl) N/A N/A Antioxidant, Antiviral
5-(4-Ethoxyphenyl)-4-(4-methylbenzylidenehydrazinyl)-4H-1,2,4-triazole-3-thiol 4-Methylbenzylidenehydrazinyl, 5-(4-ethoxyphenyl) N/A N/A Corrosion Inhibition (Al alloy)
5-(4-Methylphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-(3-Nitrobenzylidene), 5-(4-methylphenyl) 83 196–198 Anticancer (DNA synthesis inhibition)

Physicochemical Properties

  • Melting Points :
    • Bulky substituents (e.g., naphthyloxy in ) increase melting points (177–178°C) due to enhanced crystallinity, while methoxy groups reduce melting points (70–71°C) by lowering lattice energy .
  • Solubility: Chlorophenoxy and bromophenyl groups reduce aqueous solubility but improve lipid solubility, enhancing bioavailability .

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-5-((4-chlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from a triazole-thiol precursor. Key steps include:

  • S-Alkylation : Reacting 5-(alkylthio)-4H-1,2,4-triazole-3-thiol derivatives with halogenated aryl compounds (e.g., 4-chlorophenoxymethyl bromide) in solvents like acetonitrile or ethanol, using potassium carbonate as a base .
  • Condensation : Introducing substituents via Schiff base formation under acidic/basic conditions, with purification by column chromatography (e.g., silica gel, pet ether/ethyl acetate eluent) .
    Optimization Tips :
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.
  • Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1:1.1 molar ratio of triazole-thiol to alkylating agent) to improve yields (up to 85%) .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography : Silica gel columns with gradient elution (e.g., pet ether:ethyl acetate 75:25) are standard for separating triazole-thiol derivatives .
  • Recrystallization : Ethanol or methanol is used to recrystallize the compound, enhancing purity (>95%) .
  • Analytical Validation : Combine with HPLC or NMR to confirm purity. For example, 1H^1H-NMR peaks at δ 7.2–7.8 ppm confirm aromatic protons, while δ 4.5–5.0 ppm indicates methylene groups .

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • 1H^1H-NMR and 13C^{13}C-NMR : Assign peaks to confirm substituents (e.g., bromophenyl protons at δ 7.6–7.8 ppm, chlorophenoxy methylene at δ 4.8 ppm) .
  • IR Spectroscopy : Thiol (-SH) stretching vibrations at ~2550 cm1^{-1}, triazole ring C=N at 1600–1650 cm1^{-1} .
  • HR-MS : Molecular ion [M+H+^+] at m/z 424.98 (calculated for C16_{16}H12_{12}BrClN3_3OS) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence bioactivity?

Methodological Answer: Structure-Activity Relationship (SAR) Insights :

Substituent Bioactivity Impact Reference
4-Bromophenyl Enhances antimicrobial activity by increasing lipophilicity and membrane penetration
4-Chlorophenoxy Improves antifungal efficacy due to electron-withdrawing effects on target enzymes
Thiol (-SH) group Critical for covalent binding to cysteine residues in microbial enzymes
Experimental Design :
  • Synthesize analogs with varying halogens (e.g., F, I) and compare MIC values against Candida albicans or Staphylococcus aureus .

Q. What computational strategies predict biological targets and binding modes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Key interactions:
    • Thiol group with heme iron (CYP51) .
    • Halogen bonds with hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
    Validation : Correlate docking scores (e.g., binding energy < -8.0 kcal/mol) with in vitro IC50_{50} data .

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer: Case Study : Discrepancies in antifungal IC50_{50} values (e.g., 2 µM vs. 10 µM):

  • Experimental Variables : Check strain specificity, assay conditions (e.g., pH, incubation time), and compound purity .
  • Data Normalization : Use standardized protocols like CLSI M27-A3 for antifungal assays .
  • Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., ANOVA) to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.